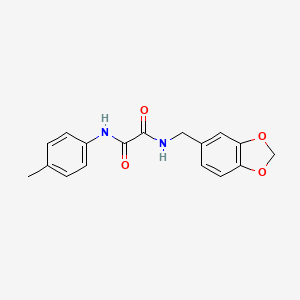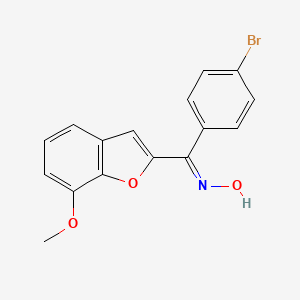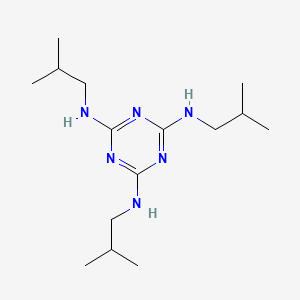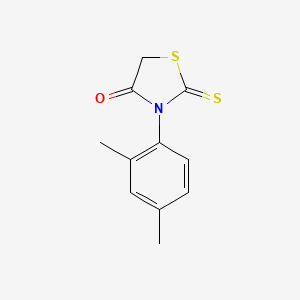![molecular formula C14H13F3N2OS B2527360 N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-3-(trifluoromethyl)benzamide CAS No. 863512-52-1](/img/structure/B2527360.png)
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-3-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-3-(trifluoromethyl)benzamide is a benzamide derivative with a thiazole ring and a trifluoromethyl group. Benzamide derivatives are known for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The thiazole ring is a common feature in various pharmacologically active compounds, often contributing to the compound's bioactivity . The trifluoromethyl group is a bioisostere that can enhance the metabolic stability and lipophilicity of pharmaceuticals .
Synthesis Analysis
The synthesis of benzamide derivatives with thiazole scaffolds can be achieved through various methods, including microwave-assisted synthesis, which is a solvent-free and efficient approach . For example, Schiff's bases containing a thiadiazole scaffold and benzamide groups can be synthesized under microwave irradiation . Similarly, N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides can be synthesized through base-catalyzed cyclization using microwave irradiation . Although the specific synthesis of this compound is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry . X-ray crystallography can also be used to determine the conformational features of these compounds . The presence of a thiazole ring and a trifluoromethyl group is likely to influence the compound's molecular geometry and electronic distribution, which can be studied using these analytical techniques.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including cyclization and condensation . The thiazole ring can participate in heterocyclization reactions to form complex structures . Additionally, thiosemicarbazides like N-(benzo[d]thiazol-2-ylcarbamothioyl)benzamide can undergo tranamidation in the presence of PdCl2 . These reactions are crucial for the synthesis of diverse benzamide derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, including solubility, stability, and lipophilicity, can be influenced by the presence of thiazole rings and substituents like the trifluoromethyl group . The gelation behavior of some N-(thiazol-2-yl) benzamide derivatives has been investigated, revealing the role of methyl functionality and non-covalent interactions . The physicochemical characterization of these compounds is essential for understanding their drug-like properties and potential as pharmaceutical agents .
Relevant Case Studies
Several of the synthesized benzamide derivatives have been evaluated for their biological activities. For instance, Schiff's bases containing thiadiazole and benzamide groups exhibited promising in vitro anticancer activity against various human cancer cell lines . N-substituted imidazolylbenzamides have shown cardiac electrophysiological activity, indicating their potential as selective class III agents . Moreover, some benzamide derivatives have demonstrated antimicrobial, anti-inflammatory, and psychotropic activities, with attempts made to correlate these biological effects with their structural characteristics .
作用機序
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets. They have been reported to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Mode of Action
The mode of action of thiazole derivatives can vary depending on the specific compound and its targets. Generally, these compounds can interact with their targets in a way that modulates the target’s activity, leading to the observed biological effects .
Biochemical Pathways
Thiazole derivatives can influence various biochemical pathways. For example, they may activate or inhibit enzymes, modulate receptor activity, or interfere with other cellular processes .
Pharmacokinetics
The pharmacokinetic properties of thiazole derivatives, including absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on the specific compound. These properties can influence the compound’s bioavailability and its overall biological effects .
Result of Action
The result of the action of thiazole derivatives can include a wide range of effects at the molecular and cellular levels, depending on the specific compound and its targets .
Action Environment
The action of thiazole derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, its interaction with its targets, and its overall efficacy .
特性
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2OS/c1-9-19-12(8-21-9)5-6-18-13(20)10-3-2-4-11(7-10)14(15,16)17/h2-4,7-8H,5-6H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUJJPQZGYOQHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CCNC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methoxyphenyl)-2-(3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-yl)hydrazinecarboxamide](/img/structure/B2527277.png)




![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2527282.png)
![2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B2527283.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzamide](/img/structure/B2527285.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide](/img/structure/B2527286.png)


![Ethyl 5-(2-(2-chlorophenyl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2527297.png)
![(Z)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2527298.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B2527299.png)